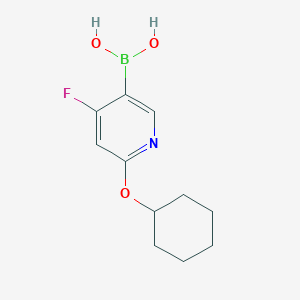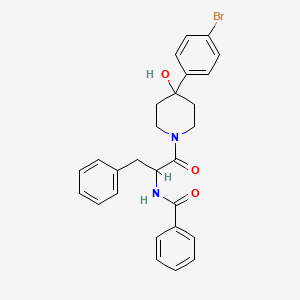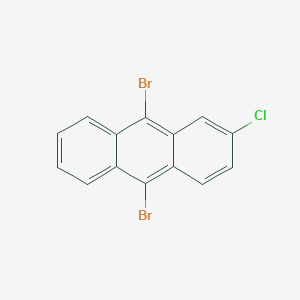![molecular formula C18H11F2NO3 B14092669 7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092669.png)
7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a chromeno-pyrrole core. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common method starts with the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. This intermediate is synthesized by reacting 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone, which then reacts with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. This compound undergoes cyclization in a hydrogen chloride-ethyl acetate solution to yield 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Subsequent catalytic dechlorination and hydrogenation reduction steps produce 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group enhances its binding affinity to certain receptors, while the chromeno-pyrrole core contributes to its overall biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit specific enzymes or modulate signaling pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound has a similar chromeno-pyrrole core but different substituents on the phenyl groups.
5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: An intermediate in the synthesis of the target compound, with a simpler structure.
Uniqueness
7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of fluorinated phenyl and chromeno-pyrrole structures
Propiedades
Fórmula molecular |
C18H11F2NO3 |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
7-fluoro-1-(2-fluorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C18H11F2NO3/c1-21-15(10-4-2-3-5-12(10)20)14-16(22)11-8-9(19)6-7-13(11)24-17(14)18(21)23/h2-8,15H,1H3 |
Clave InChI |
OUBIDDABJHHVSF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092595.png)


![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092610.png)
![1-(4-Fluorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092618.png)
![5-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14092622.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092631.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B14092647.png)



![4-(4-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092675.png)
![3-(2-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092684.png)
